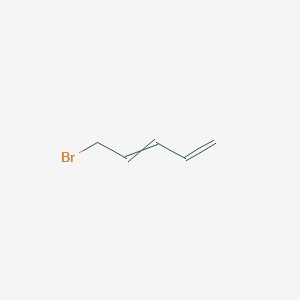
Bromomethylbutadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromomethylbutadiene is an organic compound that belongs to the class of halogenated hydrocarbons. It is characterized by the presence of a bromine atom attached to a methyl group and a butadiene structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Butadiene: this compound can be synthesized by the halogenation of butadiene. This involves the addition of bromine to butadiene in the presence of a suitable catalyst, such as iron(III) bromide.
Alkylation of Bromomethane: Another method involves the alkylation of bromomethane with butadiene. This reaction typically requires a strong base, such as sodium hydride, to deprotonate the butadiene, followed by the addition of bromomethane.
Industrial Production Methods: In an industrial setting, this compound is produced through controlled halogenation processes. These processes are optimized to ensure high yield and purity of the compound. The choice of catalyst and reaction conditions is crucial to achieving the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound oxide.
Reduction: Reduction reactions can convert this compound to its corresponding bromomethylbutane derivative.
Substitution: this compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as hydroxide ions or alkyl groups can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: this compound oxide
Reduction: Bromomethylbutane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Bromomethylbutadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: this compound derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which bromomethylbutadiene exerts its effects depends on its specific application. For example, in biological systems, it may interact with cellular targets through binding to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Chloromethylbutadiene
Fluoromethylbutadiene
Bromomethylbutane
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C5H7Br |
|---|---|
Molecular Weight |
147.01 g/mol |
IUPAC Name |
5-bromopenta-1,3-diene |
InChI |
InChI=1S/C5H7Br/c1-2-3-4-5-6/h2-4H,1,5H2 |
InChI Key |
LGKANOVVJSORFA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















